Pivalaldehyde oxime
Overview
Description
Pivalaldehyde oxime is a reactive compound that forms through the nucleophilic attack of carboxylic acid anhydrides on alcohols1. It reacts with metal ions to form metal carboxylates, which are useful reagents in analytical chemistry1. The molecular formula of Pivalaldehyde oxime is C5H11NO2.
Synthesis Analysis
Oximes, including Pivalaldehyde oxime, can be synthesized via a condensation reaction between a carbonyl and a hydroxylamine3. More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene3. Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates3.
Molecular Structure Analysis
The molecular structure of Pivalaldehyde oxime includes a carbon-nitrogen double bond, which is a characteristic feature of oximes2. The IUPAC name of Pivalaldehyde oxime is (NE)-N-(2,2-dimethylpropylidene)hydroxylamine2. The molecular weight of Pivalaldehyde oxime is 101.15 g/mol2.
Chemical Reactions Analysis
Oximes, including Pivalaldehyde oxime, have been employed for syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species4. These reactions are diverse in nature and have been employed for syntheses of a wide variety of heterocyclic systems4.
Physical And Chemical Properties Analysis
Pivalaldehyde oxime has a molecular weight of 101.15 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 22. The topological polar surface area of Pivalaldehyde oxime is 32.6 Ų2. It has a rotatable bond count of 12.
Scientific Research Applications
1. Porphomethenes and Porphodimethenes Synthesis
Pivalaldehyde is used in the synthesis of porphomethenes and porphodimethenes, which are intermediates in porphyrin synthesis. Studies have shown that pivalaldehyde, when used in mixed acid-catalyzed condensations with pyrrole, allows the isolation and structural characterization of these intermediates. The crystal structures reveal the importance of the absolute configuration at the sp3-hybridized centers for the oxidation and stability of these (bio)synthetic intermediates (Senge et al., 2000).
2. Catalytic Oxidation
Pivalaldehyde is used as an oxidant in the catalytic oxidation process. For instance, in the Indium(III) Isopropoxide catalyzed conversion of primary or secondary alcohols into corresponding aldehydes or ketones, pivalaldehyde serves as an effective oxidant. This process is facilitated at room temperature (Ogiwara et al., 2016).
3. Manganese(IV) Oxamato-catalyzed Oxidation
A manganese(IV) oxamato complex has been found to catalyze the aerobic oxidation of secondary alcohols to ketones, with co-oxidation of pivalaldehyde to pivalic acid. This process yields good results and high selectivities (Ruiz et al., 1998).
4. Synthesis of 2,3-Dihydropyridines
In the synthesis of 2,3-dihydropyridines from unsaturated oximes, α,β-unsaturated oxime pivalates undergo C-H activation with Rh(III) complexes. This is a step towards creating piperidines, which are significant in pharmaceuticals (Romanov-Michailidis et al., 2015).
5. Iron(III) Oxamato-catalyzed Epoxidation
Iron(III) complexes are used for the aerobic epoxidation of alkenes, with pivalaldehyde being a co-oxidant in the process. This application demonstrates the efficiency of non-heme catalysts in the epoxidation of alkenes (Ruiz et al., 1997).
6. Py
ridine SynthesisPivalaldehyde is used in the synthesis of pyridines through Rh(III) catalysis. The reaction involves α,β-unsaturated O-pivaloyl oximes coupled to alkenes. This method is particularly effective and high-yielding for activated alkenes (Neely & Rovis, 2013).
7. Catalytic Oxidative Cyclization
Pivalaldehyde is involved in oxidative cyclization reactions, such as the formation of oxaaluminacyclopentenes via oxanickelacyclopentene intermediates. This reaction demonstrates the role of pivalaldehyde in facilitating the creation of compounds with reactive Al−C bonds (Ohashi et al., 2010).
8. Aerobic Oxidation of Sulfides
Pivalaldehyde aids in the enantioselective aerobic oxidation of sulfides to sulfoxides. The process involves catalytic amounts of optically active β-oxo aldiminatomanganese(III) complexes, with pivalaldehyde being a crucial component in the reaction mechanism (Nagata et al., 1995).
9. Isomerization to Methyl Isopropyl Ketone
Pivalaldehyde undergoes quantitative rearrangement to methyl isopropyl ketone in certain acidic conditions. This reaction provides insights into the mechanistic aspects of protosolvation and rearrangement in strong protic acids (Olah et al., 2001).
Safety And Hazards
When handling Pivalaldehyde oxime, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye7. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak7.
Future Directions
Recent strategies in the development of oximes, which are capable of crossing the blood-brain barrier (BBB) to treat organophosphorus poisoning, have shown certain promising results8. This could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS8.
properties
IUPAC Name |
(NE)-N-(2,2-dimethylpropylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFVJAZWSLPDEP-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pivalaldehyde oxime | |
CAS RN |
637-91-2 | |
Record name | Propanal, 2,2-dimethyl-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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